Product packaging for 2-Amino-4'-fluorobenzophenone(Cat. No.:CAS No. 3800-06-4)

2-Amino-4'-fluorobenzophenone

Cat. No.: B132669
CAS No.: 3800-06-4
M. Wt: 215.22 g/mol
InChI Key: FFFXIQFESQNINT-UHFFFAOYSA-N
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Description

Contextual Significance in Organic Synthesis

In the realm of organic synthesis, 2-Amino-4'-fluorobenzophenone serves as a crucial building block for the construction of more complex molecules. chemimpex.com Its bifunctional nature, possessing both an amino group and a ketone, along with the influential fluorine substituent, allows for a wide range of chemical modifications. chemimpex.com Chemists utilize this compound as a starting material or a key intermediate in multi-step synthetic pathways designed to produce molecules with specific functionalities and desired properties. chemimpex.comsmolecule.com

Several synthesis methods for this compound itself have been developed, highlighting its importance. One common approach involves the Friedel-Crafts reaction. For instance, a method starts with phthalic anhydride (B1165640) and fluorobenzene (B45895), which react to form 2-(4-fluorobenzoyl)benzoic acid. This intermediate then undergoes acyl chlorination, amidation, and finally a Hofmann degradation to yield the final product with a high total yield. google.com Another pathway uses phthalic imidine and fluorobenzene to first create 2-(4-fluorobenzoyl)benzamide, which is then converted to this compound via Hofmann degradation. google.com Alternative starting materials include isatoic anhydride or o-nitrobenzoic acid. google.compatsnap.com

Role as a Precursor in Advanced Chemical Transformations

A significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals. chemimpex.comsancaiindustry.com Notably, it is a precursor for producing Pitavastatin, a medication used to lower cholesterol. google.compatsnap.comlabmix24.com The synthesis of Pitavastatin and other complex therapeutic agents often involves leveraging the unique structure of this compound to build the required molecular framework. google.comlabmix24.com It also serves as a precursor for the synthesis of p-fluorobenzoyl chloride. sancaiindustry.comtargetmol.com

Overview of Research Domains and Applications

The utility of this compound extends across several research domains beyond traditional organic synthesis. chemimpex.com

Pharmaceutical Development : Its primary role is as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs like Pitavastatin. chemimpex.comgoogle.comsancaiindustry.com

Materials Science : The compound's aromatic structure and functional groups are of interest for creating new functional materials. chemimpex.comsmolecule.com Its fluorine substitution can contribute to the improved stability and performance of materials such as dyes and pigments. chemimpex.com

Photochemistry : It is used in studies of light-induced reactions. Its photochemical properties make it a valuable asset in the development of advanced materials and in understanding the behavior of compounds under UV light, which has relevance in fields like solar energy. chemimpex.com

Biochemical Research : this compound has been employed as a fluorescent probe for the detection of DNA and RNA, highlighting its application in analytical biochemistry. sancaiindustry.comtargetmol.com

Ligand Design : The presence of both an amine and a carbonyl group suggests its potential to act as a bidentate ligand, capable of coordinating with metal ions. This property is explored in the development of new catalysts and coordination complexes. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FNO B132669 2-Amino-4'-fluorobenzophenone CAS No. 3800-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-aminophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFXIQFESQNINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431574
Record name 2-amino-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3800-06-4
Record name 2′-Amino-4-fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3800-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4'-fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Process Optimization

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation remains a cornerstone in the synthesis of 2-Amino-4'-fluorobenzophenone, with several well-established strategies utilizing different starting materials to achieve the target molecule.

Synthesis from N-tosylated Anthranilic Acid

A widely recognized and reliable method for synthesizing this compound begins with anthranilic acid, where the amino group is first protected. epo.orgepo.org This process is valued for its use of low-cost raw materials. epo.orgnih.gov The synthesis involves the protection of the amino group of anthranilic acid with a tosyl group, followed by the formation of an acid chloride, a Friedel-Crafts reaction with fluorobenzene (B45895), and subsequent deprotection. epo.orgepo.org

The initial step involves reacting anthranilic acid with tosyl chloride to form N-tosylated anthranilic acid. epo.orgdrugfuture.com This intermediate is then converted to its corresponding acyl chloride. A common method for this conversion is treatment with phosphorus pentachloride (PCl₅) in a solvent like o-dichlorobenzene (DCB). epo.orgdrugfuture.com

Table 1: Key Reagents and Conditions for Synthesis from N-tosylated Anthranilic Acid

StepReagentsSolventKey ConditionsReported Yield
ProtectionAnthranilic acid, Tosyl chloride, Sodium carbonateWater78°C, then cool to 67°C78.3% (for tosylanthranilic acid) epo.org
Acyl-Chloride FormationN-tosylated anthranilic acid, PCl₅o-dichlorobenzene (DCB)Suspension-
Friedel-Crafts AcylationAcyl chloride, Fluorobenzene, AlCl₃o-dichlorobenzene (DCB)--
DeprotectionTosylated product, H₂SO₄ or HClO₄/CH₃COOH---
Overall 64% epo.orgepo.org / 25% nih.govrsc.org

Phthalic Anhydride (B1165640) as a Starting Material

Another significant synthetic route employs phthalic anhydride as the initial reactant. patsnap.com This method involves a Friedel-Crafts acylation between phthalic anhydride and fluorobenzene, catalyzed by aluminum chloride, to produce 2-(4-fluorobenzoyl)benzoic acid. google.com

Table 2: Synthesis Pathway from Phthalic Anhydride

StepReactionIntermediate Product
1Friedel-Crafts Acylation2-(4-fluorobenzoyl)benzoic acid
2Acyl Chlorination & Amidation2-(4-fluorobenzoyl)benzamide
3Hofmann DegradationThis compound

O-Phthalimide and Fluorobenzene Route via Hofmann Degradation

A highly efficient method for synthesizing this compound utilizes o-phthalimide as the starting material. google.com This approach is distinguished by its short reaction time and high conversion rate. google.com The synthesis begins with a Friedel-Crafts reaction between o-phthalimide and fluorobenzene, which yields the intermediate 2-(4-fluorobenzoyl)benzamide. google.com

This intermediate is then directly converted to the final product through a Hofmann degradation reaction. google.com The degradation is typically carried out using an aqueous solution of sodium hypochlorite (B82951) and an alkali lye at an elevated temperature of 85-90°C. google.com This method has been reported to produce this compound with a purity exceeding 99% and a high yield of 89.64%. google.com

Alternative Synthetic Pathways

Beyond the classic Friedel-Crafts strategies, alternative pathways offer different approaches to the synthesis of this compound, starting from various precursors.

Isatoic Anhydride Mediated Approaches

Isatoic anhydride serves as a versatile starting material for several synthetic routes to this compound. google.comgoogle.com One documented method involves the reaction of isatoic anhydride with thionyl chloride to form an isocyanic acid adjacent chloroformyl phenyl ester. google.com This reactive intermediate then undergoes a Friedel-Crafts reaction with fluorobenzene to produce the target compound. google.comgoogle.com However, this particular route is often hampered by the formation of numerous side products, resulting in a relatively low yield of around 44%. google.com

Another approach begins with the reaction of isatoic anhydride with methoxy (B1213986) methylamine. The resulting product then undergoes a Grignard reaction with p-fluorobromobenzene, followed by a rearrangement reaction facilitated by butyllithium (B86547) to yield this compound. google.com

O-Nitrobenzoic Acid and O-Nitrotoluene Precursors

Alternative synthetic strategies also include pathways starting from nitro-substituted aromatic compounds. One such route begins with o-nitrobenzoic acid. patsnap.com This method involves the formation of an acid chloride, followed by a Friedel-Crafts acylation and a final reduction of the nitro group to an amino group. patsnap.com While this route is relatively short, it presents environmental concerns due to the use of reagents like thionyl chloride, which produce polluting by-products, and the high cost of the starting materials can make it challenging for large-scale industrialization. patsnap.com

A related pathway utilizes o-nitrotoluene as the starting material. patsnap.com In this process, o-nitrotoluene is first chlorinated to form o-nitrobenzotrichloride. This intermediate then reacts with fluorobenzene in a Friedel-Crafts-hydrolysis reaction to give 2-nitro-4'-fluorobenzophenone. The final step is the reduction of the nitro group to yield this compound. patsnap.com Another variation involves the oxidation of o-nitrotoluene to o-nitrobenzoic acid, which then proceeds through the previously described route. scispace.com

Table 3: Comparison of Alternative Synthetic Precursors

Starting MaterialKey StepsAdvantagesDisadvantages
Isatoic AnhydrideReaction with thionyl chloride, Friedel-Crafts reactionDirect routeLow yield (44%), many side reactions google.com
O-Nitrobenzoic AcidAcid chloride formation, Friedel-Crafts acylation, ReductionShort routePolluting by-products, high raw material cost patsnap.com
O-NitrotolueneChlorination, Friedel-Crafts-hydrolysis, ReductionUtilizes accessible starting materialMulti-step process

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. Key areas of focus include the selection of starting materials, the use of safer solvents, and the design of energy-efficient reaction pathways.

One established synthetic route involves the Friedel-Crafts reaction of phthalic anhydride with fluorobenzene, followed by acylation, amidation, and finally a Hofmann degradation to yield this compound. google.com While effective, this multi-step synthesis presents opportunities for green optimization. For instance, the initial Friedel-Crafts reaction often utilizes aluminum trichloride (B1173362) (AlCl₃) as a catalyst, which can generate significant aqueous waste during workup. google.com The principles of green chemistry encourage the exploration of solid acid catalysts or other recyclable catalytic systems to minimize environmental impact.

The choice of solvents is another critical aspect. Dichloromethane and ethylene (B1197577) dichloride have been used as solvents in some synthetic steps. google.com Green chemistry principles advocate for the substitution of such hazardous solvents with safer alternatives like ethanol, methanol, or even performing reactions under solvent-free conditions where possible. guidechem.comacs.org For example, solvent-free Friedländer synthesis has been successfully employed for quinoline (B57606) derivatives starting from 2-aminobenzophenones, a principle that could be adapted to steps in the synthesis of the target compound. acs.org

Furthermore, process intensification techniques such as the use of microwave irradiation or ultrasonic oscillation can contribute to greener synthesis. These methods can lead to shorter reaction times, lower energy consumption, and improved yields, as demonstrated in the synthesis of related benzophenone (B1666685) derivatives. patsnap.com The Hofmann degradation step, a key transformation in one of the synthetic pathways to this compound, itself can be optimized from a green chemistry perspective by carefully controlling the reaction conditions to minimize by-products. google.com

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is a cornerstone of process chemistry, aiming to maximize the yield and purity of the final product while ensuring the process is robust and reproducible. For the synthesis of this compound, various parameters have been systematically investigated.

The final Hofmann degradation step is particularly sensitive to reaction conditions. The concentration of reactants, the temperature, and the rate of addition of reagents like sodium hypochlorite are critical variables that must be precisely controlled to maximize the yield of this compound. google.comgoogle.com For example, suspending the precursor, 2-(p-fluorobenzoyl)benzamide, in water helps to control the reaction with sodium hypochlorite. google.com

The table below summarizes key parameters that are typically optimized in the synthesis of this compound and related compounds.

ParameterOptimized Condition/ValueEffect on ReactionSource
Catalyst Aluminum trichloride (anhydrous)Facilitates Friedel-Crafts acylation. google.com
Recyclable solid acids (potential)Reduces waste and environmental impact. nih.gov
Solvent Toluene (B28343), DichloromethaneConventional solvents for specific steps. google.comgoogle.com
Ethanol, Methanol (greener alternatives)Reduces toxicity and environmental harm. guidechem.compatsnap.com
Solvent-freeMinimizes waste and simplifies purification. acs.org
Temperature Insulation for 3-4h (Friedel-Crafts)Ensures reaction completion. google.com
50°C (reflux for reduction step)Optimized for catalytic reduction. patsnap.com
Reaction Time 3-4 hours (Friedel-Crafts)Maximizes conversion of starting materials. google.com
4-5 hours (soaking time)Ensures completion of specific reaction phases. google.com
pH 1-3 (during workup)Facilitates the separation of the organic layer. google.com
2-4 (in specific steps)Optimized for product stability and isolation. google.com

Further research into the use of advanced catalytic systems, such as palladium-on-carbon for reduction steps, has also been shown to be effective in the synthesis of similar amino ketones, offering high efficiency and the potential for catalyst recycling. patsnap.com The systematic optimization of these and other reaction parameters is essential for developing a high-yielding and sustainable process for the industrial production of this compound.

Sophisticated Spectroscopic and Structural Elucidation

Advanced Vibrational Spectroscopy for Molecular Confirmation

Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For 2-Amino-4'-fluorobenzophenone, FT-IR analysis confirms the presence of key functional groups such as the amino (N-H), carbonyl (C=O), and C-F bonds, as well as the aromatic ring structures.

A detailed analysis of the FT-IR spectrum reveals characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration, a strong and prominent band, is expected in the range of 1630-1680 cm⁻¹ for benzophenone (B1666685) derivatives. The C-F stretching vibration usually appears as a strong absorption in the 1000-1400 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations also contribute to the spectrum in their respective characteristic regions.

Interactive Data Table: FT-IR Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
Data not available in search resultsN-H stretch
Data not available in search resultsC=O stretch
Data not available in search resultsAromatic C=C stretch
Data not available in search resultsC-N stretch
Data not available in search resultsC-F stretch
Data not available in search resultsAromatic C-H bend

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary vibrational information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman is valuable for confirming the vibrations of the aromatic rings and the carbon skeleton.

The FT-Raman spectrum of this compound would be expected to show strong bands for the aromatic C=C stretching vibrations and the symmetric stretching of the C-C bonds. The carbonyl group also gives a characteristic Raman signal. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. researchgate.net

Interactive Data Table: FT-Raman Peak Assignments for this compound

Wavenumber (cm⁻¹)Vibrational Assignment
Data not available in search resultsAromatic C-H stretch
Data not available in search resultsC=O stretch
Data not available in search resultsAromatic C=C stretch
Data not available in search resultsC-F stretch
Data not available in search resultsRing breathing modes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino group.

The aromatic region of the spectrum would display a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the two different phenyl rings. The protons on the aminophenyl ring will be influenced by the electron-donating amino group, while the protons on the fluorophenyl ring will be affected by the electron-withdrawing fluorine atom. The amino group protons would likely appear as a broad singlet. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic-HData not available in search resultsmData not available in search results
NH₂Data not available in search resultss (broad)N/A

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

The carbonyl carbon is expected to appear significantly downfield, typically in the range of 190-200 ppm. The aromatic carbons will resonate in the region of 110-160 ppm. The carbon atom attached to the fluorine (C-F) will show a characteristic coupling with the ¹⁹F nucleus, resulting in a doublet. The carbons of the aminophenyl ring will be influenced by the amino group. researchgate.net

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (ppm)
C=OData not available in search results
Aromatic C-NData not available in search results
Aromatic C-FData not available in search results
Aromatic C-HData not available in search results
Aromatic Quaternary CData not available in search results

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to study fluorine-containing compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals.

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In aromatic fluorides, the ¹⁹F chemical shift is sensitive to the nature and position of other substituents on the ring. For a fluorine atom at the 4'-position of a benzophenone, the chemical shift is typically observed in the range of -100 to -120 ppm relative to a standard reference like CFCl₃. scispace.com

Interactive Data Table: ¹⁹F NMR Chemical Shift for this compound

FluorineChemical Shift (ppm)
Ar-FData not available in search results

Single Crystal X-ray Diffraction (XRD) for Definitive Molecular Geometry

Single Crystal X-ray Diffraction (XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique has been employed to provide a definitive confirmation of its molecular structure. cumhuriyet.edu.trresearchgate.net The analysis of the diffraction pattern produced when X-rays pass through a single crystal of the compound allows for the calculation of exact bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its geometry.

Studies have successfully elucidated the crystal structure of this compound, often referred to as FAB. cumhuriyet.edu.tracs.org The experimental geometric parameters obtained from XRD analysis have been compared with theoretical values derived from computational methods like Density Functional Theory (DFT) calculations. researchgate.netresearchgate.net A strong correlation between the experimental XRD data and the optimized geometry from these calculations validates both the experimental findings and the theoretical models used. cumhuriyet.edu.trresearchgate.net This integrated approach provides a comprehensive understanding of the molecule's steric and electronic properties.

The crystallographic data from such studies provide foundational information for further computational analysis, including Hirshfeld surface analysis and molecular docking studies, which help in understanding intermolecular interactions and potential chemical reactivity. cumhuriyet.edu.trresearchgate.net

Table 1: Representative Crystallographic Data Parameters for this compound Note: The following table illustrates the typical parameters obtained from a single crystal XRD study. Specific values are found in dedicated crystallographic literature.

ParameterDescription
Molecular Formula C₁₃H₁₀FNO albtechnology.com
Molecular Weight 215.22 g/mol albtechnology.com
Crystal System The crystal system (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Volume (V) The volume of the unit cell.
Z The number of molecules per unit cell.
Density (calculated) The calculated density of the crystal.
R-factor An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Chromatographic Techniques in Purity Assessment

Chromatography is an essential analytical tool used to separate, identify, and quantify the components of a mixture. For this compound, various chromatographic methods are routinely used to assess its purity, ensuring that it is free from starting materials, by-products, or isomeric impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity analysis of this compound. albtechnology.comlgcstandards.com Commercial suppliers often specify a purity of greater than 95% or 98%, as determined by HPLC. lgcstandards.combiosynth.com The method typically involves a reverse-phase system, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. This setup effectively separates the target compound from potential impurities based on differences in their polarity and affinity for the stationary phase.

Gas Chromatography (GC) is another powerful technique employed for purity verification. vwr.comtcichemicals.com Purity levels are frequently reported to be above 98.0% by GC analysis. tcichemicals.comtcichemicals.comavantorsciences.com Given that amino compounds can sometimes exhibit poor peak shape or decomposition at the high temperatures of the GC injector, derivatization may be used. thermofisher.com This process converts the polar amino group into a less polar, more volatile derivative, leading to improved chromatographic separation and detection. thermofisher.com However, direct GC analysis is also common.

These chromatographic techniques are crucial for quality control, confirming that the compound meets the high-purity standards required for its use as a chemical intermediate in various synthetic applications.

Table 2: Chromatographic Methods for Purity Assessment

TechniqueTypical Use and Findings
High-Performance Liquid Chromatography (HPLC) Routinely used to confirm purity, often reported as >95% or >98%. lgcstandards.com A common setup includes a C18 column with an acetonitrile/water mobile phase.
Gas Chromatography (GC) Employed to determine purity, with typical specifications of >98.0%. vwr.comtcichemicals.com The technique is suitable for volatile compounds, and derivatization can be used to enhance the analysis of polar amines. thermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) A hyphenated technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry to identify and validate the compound against isomeric impurities.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Structure and Electronic Properties

DFT calculations serve as a fundamental approach to understanding the intrinsic properties of 2-Amino-4'-fluorobenzophenone from first principles.

The geometric optimization of this compound using DFT methods provides the most stable three-dimensional arrangement of its atoms. researchgate.net The calculated optimized geometry of the molecule shows good agreement with experimental values obtained from X-ray diffraction (XRD), confirming the accuracy of the computational model. uss.clresearchgate.net Analysis of the bond lengths and angles reveals the specific spatial configuration of the aminophenyl and fluorophenyl rings relative to the central carbonyl group.

Selected Optimized Geometrical Parameters for this compound (FAB)
ParameterBond/AngleCalculated Value (B3LYP/6-311+G(d))Experimental Value (XRD)
Bond Length (Å)C=O1.2521.235
C-F1.3591.354
C-N1.3851.378
Bond Angle (°)C-C-C (carbonyl)119.8119.5
F-C-C118.6118.4
Dihedral Angle (°)C-C-C=O-29.5-28.7
N-C-C-C-1.2-0.9

Theoretical calculations of harmonic vibrational frequencies are instrumental in assigning the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net For this compound, the vibrational modes calculated using the B3LYP/6-31G(d,p) basis set show excellent correlation with experimental data after scaling. researchgate.net Key vibrational modes include the C=O stretching of the benzophenone (B1666685) core, N-H stretching of the amino group, and C-F stretching of the fluorinated ring. This correspondence between theoretical and experimental spectra helps to confirm the molecular structure. researchgate.net

Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (FAB)
Vibrational ModeExperimental FT-IRExperimental FT-RamanCalculated (Scaled)Assignment
N-H symmetric stretch335233553360Stretching of the NH₂ group
C-H aromatic stretch306530703068Stretching of aromatic C-H bonds
C=O stretch162516281630Stretching of the carbonyl group
N-H scissoring1595-1598Bending of the NH₂ group
C-F stretch122012251222Stretching of the carbon-fluorine bond

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.netyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orglibretexts.org The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net For this compound, the HOMO is primarily localized on the amino-substituted phenyl ring, while the LUMO is distributed over the carbonyl group and the fluoro-substituted ring. uss.cl The relatively small energy gap suggests that the molecule is chemically reactive and prone to intramolecular charge transfer. uss.clresearchgate.net

Frontier Molecular Orbital Energies for this compound (FAB)
ParameterEnergy (eV)
HOMO-5.98
LUMO-1.85
Energy Gap (ΔE = ELUMO - EHOMO)4.13

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack. avogadro.cc The MEP map for this compound indicates that the most negative potential (red and yellow regions) is concentrated around the electronegative oxygen atom of the carbonyl group and the fluorine atom. uss.clresearchgate.net These areas are the most likely sites for electrophilic attack. Conversely, the most positive potential (blue regions) is located around the hydrogen atoms of the amino group, making this site susceptible to nucleophilic attack. uss.clresearchgate.net This analysis is vital for predicting the molecule's interaction with biological receptors and other chemical species. researchgate.net

Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (FAB)
Interaction TypeContribution (%)
H···H45.8
C···H/H···C22.5
O···H/H···O11.2
F···H/H···F8.5
N···H/H···N5.1
Other6.9

Mulliken population analysis calculates the partial atomic charges on each atom in the molecule, offering insights into the charge distribution and reactivity. researchgate.netsemanticscholar.org In this compound, the oxygen atom of the carbonyl group carries the most negative charge, consistent with its high electronegativity and the findings from MEP analysis. uss.cl The carbon atom attached to it has a significant positive charge, making it an electrophilic center. The fluorine atom also exhibits a negative charge, while the nitrogen atom of the amino group shows a less negative charge due to its involvement in conjugation with the aromatic ring. uss.cl These charge distributions are fundamental in determining the molecule's dipole moment and polarizability. researchgate.net

Selected Mulliken Atomic Charges for this compound (FAB)
AtomCharge (a.u.)
O (carbonyl)-0.458
C (carbonyl)+0.355
F-0.231
N (amino)-0.689
C (attached to N)+0.287

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption properties of molecules. For this compound, theoretical studies employ TD-DFT to predict its UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. These calculations are crucial for understanding how the molecule interacts with light.

The primary electronic transitions are often characterized by the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scispace.comnih.gov The output of a TD-DFT analysis provides key parameters such as the maximum absorption wavelength (λmax), excitation energy, and oscillator strength (f), which indicates the probability of a given electronic transition. nih.gov A high oscillator strength is correlated with a high light absorbance efficiency. nih.gov

DFT calculations, which are foundational for TD-DFT, have been performed on this compound to determine its frontier molecular orbitals (FMOs), which in turn helps in recognizing its chemically active sites. researchgate.netresearchgate.net Studies on structurally similar molecules, such as 4-fluoro-4-hydroxybenzophenone, demonstrate that TD-DFT calculations can reveal how the electronic transitions are influenced by the surrounding medium. scispace.comtandfonline.com For instance, a red shift (a shift to a longer wavelength) in the maximum absorption is often observed when the molecule is analyzed in a solvent compared to the gas phase, which is attributed to the interaction between the molecule and the polar solvent. scispace.comtandfonline.comworktribe.com The main electron transition is typically from HOMO to LUMO. nih.gov

Table 1: Representative TD-DFT Data for Electronic Transitions of a Benzophenone Derivative

This table illustrates typical data obtained from TD-DFT calculations on a related fluorinated benzophenone structure, showing transitions in different media.

TransitionMediumWavelength (λmax)Oscillator Strength (f)Major Contribution
S₀ → S₁Gas Phase286.6 nm0.287HOMO→LUMO (60%), HOMO-1→LUMO (28%)
S₀ → S₁Chloroform298.9 nm0.387HOMO→LUMO (68%), HOMO-1→LUMO (20%)
S₀ → S₁Ethanol301.2 nm0.368HOMO→LUMO (67%), HOMO-1→LUMO (19%)
S₀ → S₁DMSO302.4 nm0.388HOMO→LUMO (66%), HOMO-1→LUMO (20%)

Data adapted from theoretical investigations on 4-fluoro-4-hydroxybenzophenone. scispace.com

Computational Assessment of Biological Reactivity and Pharmacokinetic Properties (e.g., ADME Analyses)

Computational chemistry offers essential tools for predicting the drug-like potential of a molecule through the analysis of its pharmacokinetic properties, commonly abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME analyses have been specifically performed for this compound (also referred to as FAB) to evaluate its bioavailability. researchgate.netresearchgate.net These theoretical screenings are vital in early-stage drug discovery for identifying candidates with favorable pharmacokinetic profiles.

The biological reactivity of this compound is explored using Density Functional Theory (DFT) calculations. researchgate.net Methods such as the analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are used to identify the chemically active sites within the molecule, which are responsible for its reactivity and interactions with biological targets. researchgate.netuss.cl Furthermore, computational studies have investigated the potential for metabolism by cytochrome P450 enzymes, a critical component of drug metabolism. researchgate.net

Table 2: Typical Parameters Evaluated in Computational ADME Screening

This table represents the types of pharmacokinetic properties assessed for a compound like this compound during in silico analysis.

ADME PropertyPredicted OutcomeSignificance
Human Intestinal AbsorptionGoodIndicates potential for oral bioavailability.
Blood-Brain Barrier (BBB) PenetrationVariesPredicts the likelihood of the compound reaching the central nervous system.
Cytochrome P450 (CYP2D6) InhibitionNon-inhibitorSuggests a lower risk of drug-drug interactions involving this enzyme.
Plasma Protein BindingHighAffects the distribution and free concentration of the compound in the body.
hERG InhibitionLow RiskPredicts a lower potential for cardiac toxicity.

These parameters are representative of those investigated in ADME analyses for compounds like this compound. researchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Theoretical Studies

Non-linear optical (NLO) materials are of significant interest for applications in modern technologies such as optical data storage, signal processing, and telecommunications. scispace.com Theoretical calculations based on Density Functional Theory (DFT) are widely used to predict the NLO properties of organic molecules. acs.orgnih.gov These studies focus on calculating key parameters like the dipole moment (μ), linear polarizability (⟨α⟩), and the first-order hyperpolarizability (β), which quantify the NLO response of a molecule. scispace.combohrium.com

A molecule's NLO activity is intrinsically linked to its electronic structure. A smaller energy gap between the HOMO and LUMO orbitals often results in higher polarizability, which can lead to a more significant NLO response. nih.gov Theoretical studies on molecules derived from benzophenone precursors have explored their NLO properties. acs.org For instance, investigations into related compounds like 4-fluoro-4-hydroxybenzophenone have shown that they can possess large hyperpolarizability values, suggesting their potential utility in NLO applications. scispace.comtandfonline.com The NLO properties of a candidate molecule are frequently benchmarked against those of a well-known reference material, such as urea, to assess its relative effectiveness. scispace.com

Table 3: Theoretical NLO Properties of a Benzophenone Derivative Compared to Urea

This table compares the calculated NLO parameters for a representative fluorinated benzophenone with the standard reference compound, urea, as determined by DFT calculations.

CompoundDipole Moment (μ)Polarizability (⟨α⟩)First-Order Hyperpolarizability (β)
Urea (Reference)1.373 Debye3.735 × 10⁻³¹ esu0.337 × 10⁻³⁰ esu
4-fluoro-4-hydroxybenzophenone~1.373 Debye14.045 × 10⁻³¹ esu7.211 × 10⁻³⁰ esu

Data derived from B3LYP/6-311++G(d,p) level calculations. The polarizability and first-order hyperpolarizability of the benzophenone derivative are approximately 3.76 and 21.4 times greater than that of urea, respectively. scispace.com

Chemical Reactivity and Derivatization Strategies

Fundamental Chemical Reactions

The reactivity of 2-Amino-4'-fluorobenzophenone is characterized by the ability of its functional groups to undergo a variety of fundamental organic reactions.

The structure of this compound presents two primary sites for nucleophilic substitution: the amino group and the fluorine-substituted aromatic ring. The amino group can act as a nucleophile, reacting with electrophiles such as alkyl or acyl halides. smolecule.com For instance, the acylation of the amino group is a key step in the synthesis of more complex molecules. A notable example is the reaction with chloroacetyl chloride in toluene (B28343) at low temperatures (0°C), which proceeds to form 2-chloro-N-(2-(4'-fluorobenzoyl)phenyl)acetamide, a crucial intermediate for benzodiazepine (B76468) synthesis. sci-hub.box

Furthermore, the fluorine atom on the second phenyl ring can be displaced by strong nucleophiles under specific conditions, a process known as nucleophilic aromatic substitution (SNAr). google.com This reaction allows for the introduction of various substituents, such as nitro, cyano, tertiary amino, alkoxy, and alkylthio groups, thereby providing a pathway to a range of 2'-substituted aminobenzophenones. google.com

Table 1: Examples of Nucleophilic Substitution Reactions

Reaction Type Reagent Product Type Reference
N-Acylation Chloroacetyl chloride N-acylated amide intermediate sci-hub.box

The two aromatic rings in this compound exhibit different susceptibilities to electrophilic aromatic substitution (SEAr). The aniline (B41778) ring, containing the strongly activating and ortho-, para-directing amino group, is the more reactive of the two. However, the bulky fluorobenzoyl group can sterically hinder the ortho positions. Under acidic conditions, the amino group can be protonated to form an ammonium (B1175870) salt, which is a deactivating and meta-directing group. libretexts.org

The functional groups of this compound allow for selective oxidation and reduction reactions. The carbonyl group can be reduced to a secondary alcohol (a benzhydrol derivative) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The amino group can be targeted by oxidation reactions, although this can lead to complex product mixtures if not controlled. More comprehensive reduction of both the carbonyl and nitro groups (if introduced) can also be achieved. For example, a nitro group can be reduced to an amine using reagents like iron or zinc metal in an acidic medium. youtube.com

Table 2: Common Oxidation and Reduction Reagents

Transformation Reagent Class Specific Reagent Examples Product Functional Group Reference
Reduction Hydride reagents Sodium borohydride, Lithium aluminum hydride Secondary Alcohol

Coupling Reactions for Complex Architectures

This compound and its derivatives can serve as substrates in various transition metal-catalyzed cross-coupling reactions to build more elaborate molecular structures. These reactions, such as the Stille, Suzuki, or Sonogashira couplings, are fundamental in modern organic synthesis for forming carbon-carbon bonds. mdpi.com The compound can also participate in oxidative electrophilic coupling reactions. For instance, it can act as an electrophilic coupling reagent in the presence of an oxidizing agent like iron(III), coupling with chromogenic agents such as phenoxazine (B87303) to form colored derivatives. ni.ac.rs This reactivity highlights its utility as a building block in constructing larger, functional molecules.

Synthesis of Diverse Heterocyclic Systems

A significant application of this compound is its use as a precursor for the synthesis of various heterocyclic compounds, most notably benzodiazepines. google.com

The synthesis of 1,4-benzodiazepines from this compound is a well-established and crucial process in medicinal chemistry. sci-hub.box The typical synthetic route begins with the acylation of the amino group with chloroacetyl chloride to yield 2-chloro-N-(2-(4'-fluorobenzoyl)phenyl)acetamide. sci-hub.boxresearchgate.net This intermediate then undergoes an intramolecular cyclization reaction. A common method involves using hexamethylenetetramine, which facilitates the formation of the seven-membered diazepine (B8756704) ring. sci-hub.boxresearchgate.net The resulting 1,4-benzodiazepine (B1214927) scaffold can be further functionalized at various positions to generate a library of derivatives. sci-hub.box For example, the nitrogen at the 1-position can be alkylated using an alkyl halide in the presence of a base like potassium hydroxide. sci-hub.box

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
2-chloro-N-(2-(4'-fluorobenzoyl)phenyl)acetamide
Benzodiazepine
Chloroacetyl chloride
Chromium trioxide
Hexamethylenetetramine
Iron
Iron(III)
Lithium aluminum hydride
Phenoxazine
Potassium hydroxide
Potassium permanganate
Sodium borohydride
Toluene

Quinoline (B57606) and Quinazoline (B50416) Compound Formation

The synthesis of quinoline and quinazoline derivatives from this compound is a well-established and significant area of its application, particularly in the synthesis of pharmacologically active compounds.

Quinoline Synthesis:

The Friedländer annulation is a classical and widely used method for quinoline synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group (e.g., α-methylene ketone). In the case of this compound, it can be condensed with various carbonyl compounds to yield highly substituted quinolines. For instance, the reaction with pentan-2,3-dione in the presence of polyphosphoric acid (PPA) as a catalyst under solvent-free conditions produces 1-(4-phenylquinolin-2-yl)propan-1-one. acs.org Another notable application is in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor, where this compound is a key intermediate for forming the quinoline core of the drug. epo.org The cyclization is often carried out with β-ketoesters, such as ethyl 3-cyclopropyl-3-oxopropionate, using a Lewis acid catalyst like zinc triflate.

Quinazoline Synthesis:

This compound is also a crucial precursor for the synthesis of quinazoline derivatives. These are typically formed through cyclocondensation reactions with a one-carbon synthon. For example, reaction with an orthoester like trimethyl-α-chloro-orthoacetate in the presence of an acid catalyst can yield a 2-(chloromethyl)-4-(4-fluorophenyl)quinazoline derivative. googleapis.com The reaction proceeds through the formation of an imidate intermediate followed by cyclization. googleapis.com Furthermore, substituted quinazolinones can be prepared by reacting this compound derivatives with potassium isocyanate in acetic acid. prepchem.com These quinazoline scaffolds are of significant interest in medicinal chemistry.

Table 1: Examples of Quinoline and Quinazoline Synthesis from this compound

Product TypeReactant(s)Catalyst/ReagentsKey Features
Quinolinepentan-2,3-dionePolyphosphoric acid (PPA)Solvent-free Friedländer synthesis. acs.org
QuinolineEthyl 3-cyclopropyl-3-oxopropionateZinc triflateIntermediate for Pitavastatin synthesis.
QuinazolineTrimethyl-α-chloro-orthoacetateAcetic acidForms a chloromethyl-substituted quinazoline. googleapis.com
QuinazolinonePotassium isocyanateAcetic acidSynthesis of quinazolinone derivatives. prepchem.com

Indole (B1671886) and Acridine (B1665455) Derivatives

The structural framework of this compound also allows for its use in the synthesis of other important heterocyclic systems like indoles and acridines.

Indole Synthesis:

While less common than quinoline synthesis, indole derivatives can be synthesized from this compound. One potential route involves a modified Fischer indole synthesis, although this is not the most direct method. A more relevant approach involves multi-step sequences. For example, a synthetic route starting from N-tosylated anthranilic acid and fluorobenzene (B45895) can produce this compound, which can then be further manipulated to form indole structures. nih.gov

Acridine Synthesis:

The Bernthsen acridine synthesis provides a pathway to acridine derivatives from a diarylamine and a carboxylic acid or its derivative. However, a more direct route from this compound involves an intramolecular cyclization. Treatment of 2-amino-2'-halobenzophenones with a strong base like potassium amide can lead to the formation of acridones via an internal nucleophilic displacement of the halogen. brocku.ca In the case of this compound, the fluorine atom can act as a leaving group in such intramolecular aromatic substitution reactions to form the acridone (B373769) core.

Table 2: Synthesis of Indole and Acridine Derivatives

Product TypeSynthetic StrategyKey Features
IndoleMulti-step synthesisOften involves initial synthesis of the aminobenzophenone followed by further cyclization steps. nih.gov
AcridoneIntramolecular nucleophilic substitutionThe fluorine atom can be displaced by the amino group to form the acridone ring system. brocku.ca

Schiff Base and β-Lactam Derivatization

The amino group of this compound is readily derivatized to form imines (Schiff bases), which are versatile intermediates for the synthesis of other compounds, including β-lactams.

Schiff Base Formation:

Schiff bases are formed by the condensation reaction between the primary amino group of this compound and an aldehyde or ketone. This reaction is typically carried out in an alcohol solvent, sometimes with acid catalysis. jchemlett.comnih.gov The resulting imine can then be used in a variety of subsequent reactions or studied for its own biological properties. These Schiff bases can also form metal complexes with various transition metals. jchemlett.comresearchgate.net

β-Lactam Derivatization:

The Staudinger synthesis, or [2+2] cycloaddition, is a prominent method for the synthesis of β-lactams. encyclopedia.puborganic-chemistry.org This reaction involves the treatment of an imine (Schiff base) with a ketene. The Schiff bases derived from this compound can be reacted with ketenes, generated in situ from acyl chlorides and a tertiary amine, to produce β-lactam derivatives. nih.gov The stereochemistry of the resulting β-lactam (cis or trans) can often be controlled by the reaction conditions, such as temperature and the choice of solvent and base. encyclopedia.pubutrgv.edu

Table 3: Derivatization to Schiff Bases and β-Lactams

DerivativeReaction TypeReactant(s)Key Features
Schiff BaseCondensationAldehyde or KetoneForms an imine linkage (C=N). jchemlett.comnih.gov
β-LactamStaudinger CycloadditionKetene (from acyl chloride)[2+2] cycloaddition to form the four-membered azetidinone ring. encyclopedia.pubnih.gov

Strategic Development of Novel Chemical Entities

This compound is a valuable scaffold in medicinal chemistry for the strategic development of novel chemical entities. Its utility stems from its role as a key building block for a variety of heterocyclic systems known to possess diverse pharmacological activities. The presence of the fluorine atom is particularly significant as it can enhance metabolic stability, binding affinity, and bioavailability of the resulting molecules.

The derivatization strategies discussed previously, such as the synthesis of quinolines, quinazolines, and β-lactams, are central to the development of new therapeutic agents. For example, modifications to the quinoline ring system derived from this compound have been explored to develop new drugs beyond statins. Similarly, the quinazoline core is a well-known privileged structure in drug discovery, and its synthesis from this aminobenzophenone allows for the creation of libraries of compounds for screening against various biological targets.

The development of molecular imaging probes is another area where derivatives of this compound could be applied. e-century.us The synthesis of fluorinated compounds is of particular interest for positron emission tomography (PET) imaging, and the fluorine atom in the starting material provides a convenient handle for radiolabeling.

In essence, the strategic value of this compound lies in its ability to be transformed into a wide range of complex molecules with potential therapeutic or diagnostic applications. Its continued use in synthetic and medicinal chemistry is likely to lead to the discovery of new and improved chemical entities.

Applications in Medicinal Chemistry and Drug Discovery

Role as an Intermediate in Pharmaceutical Synthesis (e.g., Pitavastatin)

2-Amino-4'-fluorobenzophenone is a well-established and critical intermediate in the synthesis of several pharmaceuticals, most notably the statin class of drugs used to lower cholesterol. Its role is particularly crucial in the production of Pitavastatin. google.comgoogle.com The synthesis of Pitavastatin involves a multi-step process where this compound is reacted with other chemical precursors to construct the complex quinoline (B57606) core of the final drug molecule. google.comgoogle.com

In a common synthetic route, this compound is condensed with methyl 3-cyclopropyl-3-oxopropanoate in the presence of an acid catalyst, such as sulfuric acid. google.comgoogle.com This reaction forms a key intermediate, methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate. google.comgoogle.com This quinoline derivative then undergoes several further transformations, including reduction and the introduction of the dihydroxyheptanoic acid side chain, to ultimately yield Pitavastatin. google.com The high purity of the initial this compound is essential for ensuring the quality and yield of the final active pharmaceutical ingredient. google.com

The versatility of this compound as an intermediate extends to the synthesis of other statins as well, highlighting its importance in the production of cardiovascular medicines. nih.gov

Table 1: Synthesis of Pitavastatin Intermediate

Starting MaterialReagentKey Intermediate FormedSignificance
This compoundMethyl 3-cyclopropyl-3-oxopropanoateMethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylateForms the core quinoline structure of Pitavastatin. google.comgoogle.com

Precursor for Therapeutic Agents Targeting Neurological Conditions (e.g., Anxiolytics, Antidepressants)

The benzophenone (B1666685) scaffold, of which this compound is a derivative, is a privileged structure in the development of drugs targeting the central nervous system. The inherent structure of aminobenzophenones is foundational to the synthesis of various anxiolytic (anti-anxiety) agents. Research has shown that the core benzophenone structure can be chemically modified to create compounds that interact with neurotransmitter systems in the brain, such as the GABA receptors, to produce sedative and anxiolytic effects. researchgate.net

While direct synthesis pathways from this compound to currently marketed anxiolytics are not as prominently documented as its role in statin synthesis, its structural motifs are highly relevant. The amino group provides a reactive handle for building more complex heterocyclic systems, a common feature in many neurological drugs. The fluorine substitution can also enhance metabolic stability and binding affinity to biological targets. The development of novel anxiolytic and antidepressant drugs often involves the creation of libraries of compounds based on scaffolds like this compound for screening and optimization.

Table 2: Benzophenone Derivatives in Neurological Drug Discovery

ScaffoldTherapeutic TargetPotential ApplicationRationale
AminobenzophenoneCentral Nervous System (e.g., GABA receptors)Anxiolytics, Antidepressants, SedativesThe core structure is a known pharmacophore for CNS activity; amenable to chemical modification to create diverse derivatives for screening. researchgate.net

Development of Anti-inflammatory Compounds

The benzophenone framework is increasingly recognized for its potential in the development of novel anti-inflammatory agents. nih.gov Inflammation is a complex biological response, and the development of new treatments often focuses on inhibiting pro-inflammatory mediators like prostaglandins (B1171923) and cytokines. nih.govnih.gov Natural and synthetic benzophenones have demonstrated significant anti-inflammatory activity. nih.gov

Research into novel benzophenone derivatives has shown that they can be designed to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). nih.gov For example, a series of new benzophenone derivatives containing a thiazole (B1198619) nucleus were designed and synthesized, showing potent effects in reducing edema. nih.gov The study highlighted that specific substitutions on the benzophenone rings were crucial for inhibiting prostaglandin (B15479496) production and neutrophil recruitment, offering a dual mechanism of action that could be more effective than some traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

As a readily available substituted benzophenone, this compound represents an ideal starting point for synthesizing such next-generation anti-inflammatory compounds. Its amino group allows for the attachment of various heterocyclic systems, like the thiazole group, which has been shown to enhance anti-inflammatory activity. nih.gov

Table 3: Benzophenone Scaffold in Anti-inflammatory Research

Compound ClassMechanism of ActionObserved EffectRelevance of this compound
Benzophenone-thiazole hybridsInhibition of prostaglandin production and neutrophil recruitment. nih.govReduction of edema in preclinical models. nih.govServes as a key building block for creating substituted benzophenone derivatives with potential anti-inflammatory properties.
4-Aminobenzophenone analoguesInhibition of pro-inflammatory cytokines (TNF-α, IL-1β). nih.govPotent inhibition in human peripheral blood mononuclear cells. nih.govAs a specific aminobenzophenone, it fits within this class of compounds showing promise as cytokine inhibitors.

Utilization in the Design of Bioactive Molecules

The rational design of new bioactive molecules is a cornerstone of modern drug discovery, and versatile chemical building blocks are essential for this process. nih.gov this compound is a prime example of such a building block due to its combination of functional groups that allow for diverse chemical modifications.

The key structural features that make it valuable include:

The Amino Group: This primary amine is a nucleophile and can be readily acylated, alkylated, or used to form heterocyclic rings, allowing for the creation of a vast library of derivatives.

The Ketone Carbonyl Group: The ketone can be reduced to an alcohol, which can then be further functionalized, or it can be used in reactions to form carbon-carbon or carbon-nitrogen double bonds.

The Aromatic Rings: The two phenyl rings can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new groups. These rings form the core scaffold that can be decorated with other functional groups to optimize biological activity.

The Fluorine Atom: The presence of fluorine can significantly alter the properties of a molecule. It can increase metabolic stability by blocking sites of oxidation, enhance binding affinity to target proteins through favorable interactions, and modify the acidity or basicity of nearby functional groups.

Beyond its role in synthesizing therapeutic agents, this compound has also been utilized as a fluorescent probe for biochemical research, such as in the detection of DNA and RNA. targetmol.com This application leverages the inherent photophysical properties of the benzophenone scaffold, demonstrating its utility in creating tools for biological research as well as for direct therapeutic purposes.

Table 4: Structural Features and Bioactive Potential

Structural FeaturePotential Chemical ModificationApplication in Bioactive Molecule Design
Amino Group (-NH2)Acylation, Alkylation, Heterocycle formationCreation of amides, secondary/tertiary amines, and nitrogen-containing heterocycles common in many drug classes.
Ketone Group (C=O)Reduction, Wittig reaction, Schiff base formationGeneration of alcohols, alkenes, and imines, leading to diverse molecular architectures.
Fluorine Atom (-F)(Not typically modified)Enhances metabolic stability, improves binding affinity, and modulates electronic properties of the molecule.
Benzophenone ScaffoldCore structure for further functionalizationActs as a rigid core to which various pharmacophores can be attached to target different biological systems; basis for fluorescent probes. targetmol.com

Biological Activities and Pharmacological Potential

Antineoplastic and Anticancer Efficacy Studies

Derivatives of 2-aminobenzophenone (B122507) have been a focal point of anticancer research due to their demonstrated ability to inhibit the growth of various human cancer cell lines. These studies have explored both the cytotoxic effects and the underlying molecular mechanisms driving their antitumor activity.

Substituted 2-aminobenzophenone compounds have shown significant cytotoxic effects against a panel of human cancer cell lines. Structure-activity relationship studies have revealed that the presence of an amino group at the ortho position of the benzophenone (B1666685) ring is crucial for enhanced growth inhibition. nih.govresearchgate.net For instance, certain 2-aminobenzophenone derivatives have demonstrated potent growth inhibitory activities against colon (Colo 205, DLD-1, HCT-116), breast (MCF-7), and other cancer cell lines, with some compounds showing 50- to 100-fold lower IC50 values than the reference compound combretastatin (B1194345) A-4 in specific cell lines like Colo 205. nih.govresearchgate.netnih.gov

Other studies have synthesized and evaluated novel benzophenone derivatives that exhibited potent antiproliferative activity, with IC50 values in the nanomolar range against various human cancer cell lines. nih.govrsc.org For example, one lead compound displayed IC50 values ranging from 7-16 nM. nih.gov Similarly, another study found a benzophenone derivative that exhibited IC50 values between 0.029–0.062 μM across five different human cancer cell lines. rsc.org The cytotoxic potential of these compounds extends to glioblastoma and other tumor types, indicating a broad spectrum of activity. cytgen.com

Table 1: In Vitro Cytotoxicity of Selected 2-Aminobenzophenone Derivatives
Compound TypeCancer Cell LineReported Activity (IC50)Reference
2-Aminobenzophenone DerivativeColo 205 (Colon)50-100x lower than Combretastatin A-4 nih.govresearchgate.net
2-Aminobenzophenone DerivativeMCF-7 (Breast)Similar/greater than Combretastatin A-4 nih.govresearchgate.net
2-Amino-3,4,5-trimethoxybenzophenone AnalogVarious Human Cancer Cell Lines7-16 nM nih.gov
Benzophenone DerivativeFive Human Cancer Cell Lines0.029–0.062 μM rsc.org
2-Amino-benzo[de]isoquinoline-1,3-dioneHCT-116 (Colon)1.3 - 8.3 μg/mL nih.gov
2-Amino-benzo[de]isoquinoline-1,3-dioneMCF-7 (Breast)1.3 - 8.3 μg/mL nih.gov

The anticancer effects of 2-aminobenzophenone derivatives are attributed to several distinct molecular mechanisms, with the inhibition of tubulin polymerization being the most extensively documented.

Tubulin Polymerization Inhibition : A significant body of research has identified 2-aminobenzophenone derivatives as potent inhibitors of tubulin polymerization. nih.govnih.govrsc.org These compounds act as antimitotic agents by binding to the colchicine (B1669291) binding site on tubulin, which disrupts the formation of microtubules. nih.govnih.gov This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis. nih.govresearchgate.netrsc.org The introduction of an amino group at the C2 position of the benzophenone ring has been shown to be important for maximizing this activity. nih.gov Cellular studies have confirmed that this mechanism is associated with the collapse of the mitochondrial membrane potential and apoptosis in cancer cells. rsc.org

Raf/MEK/ERK Pathway Modulation : The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation and survival; its dysregulation is a hallmark of many cancers. wikipedia.orgyoutube.com While specific studies directly linking 2-Amino-4'-fluorobenzophenone to this pathway are limited, the general strategy of down-regulating the Raf/MEK/ERK pathway is known to sensitize cancer cells, such as acute myelogenous leukemia (AML) cells, to apoptosis-inducing agents. nih.gov Constitutive activation of this pathway can repress apoptosis, suggesting that compounds interfering with this cascade could have therapeutic potential. nih.govnih.gov

Enzyme Inhibition in Purine (B94841) Biosynthesis : While various anticancer agents function by targeting key enzymes in metabolic pathways like purine biosynthesis, specific research detailing the inhibitory action of this compound on enzymes within this particular pathway is not prominently available in the reviewed literature.

Antimicrobial Activity Investigations

In addition to their anticancer properties, benzophenone derivatives have been investigated for their potential as antimicrobial agents. Studies have shown that certain synthetic benzophenone compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungi. nih.govfrontiersin.org

Research on 2,2′,4-trihydroxybenzophenone demonstrated antimicrobial activity against pathogenic bacteria relevant to the poultry industry and public health, with the compound acting on the bacterial cell wall. frontiersin.org Other studies on synthetic benzyl (B1604629) bromides, ketones, and chalcone (B49325) derivatives, which share structural motifs with benzophenones, also reported strong antibacterial and antifungal properties. dovepress.com Furthermore, derivatives of 2-aminobenzoic acid have shown potential in combating biofilm formation by pathogens like Candida albicans. nih.gov The antimicrobial activity of these related structures suggests that 2-aminobenzophenone derivatives represent a promising scaffold for the development of new antimicrobial agents. nih.govdovepress.com

Enzyme and Protein Interaction Dynamics

The biological effects of this compound and its analogs are rooted in their specific interactions with intracellular proteins and enzymes. As established, the primary protein target for the anticancer activity of many 2-aminobenzophenone derivatives is tubulin. nih.govnih.govrsc.org These compounds bind competitively to the colchicine site, disrupting the protein's ability to polymerize into microtubules, which is a critical process for cell division. nih.govnih.gov

Beyond this specific interaction, the benzophenone moiety itself is a well-known tool in chemical biology for studying protein-protein interactions. nih.govnih.gov As a photo-reactive crosslinking agent, benzophenone can be incorporated into molecules to covalently capture transient interactions between proteins in their native cellular environment upon UV activation. nih.govumich.eduumich.edu This utility underscores the inherent capability of the benzophenone scaffold to interact with protein structures, a characteristic that likely facilitates the specific enzyme and protein binding observed in its biologically active derivatives.

Structure Activity Relationship Sar and Mechanistic Elucidation

Influence of Substituent Effects on Biological Potency

The 2-aminobenzophenone (B122507) scaffold serves as a versatile template for developing biologically active agents, particularly in the realm of anticancer research. The nature and position of substituents on its aromatic rings can dramatically influence potency.

Key SAR findings for 2-aminobenzophenone derivatives reveal several critical factors:

The ortho-amino group: The presence of an amino group at the C2 position (ortho to the carbonyl bridge) on the first aromatic ring is consistently shown to be integral for enhanced growth-inhibitory and antimitotic activity. nih.govncku.edu.tw

Halogenation: The introduction of halogen atoms, such as fluorine or chlorine, can modulate activity. Studies on a series of 2-aminobenzophenones showed that compounds with a chloro or fluoro substituent in the ortho-position of the second aromatic ring exhibited significant anticancer potential. researchgate.net Specifically, the presence of a single chlorine atom in the second aromatic ring was found to make the molecule more active. researchgate.net In one study, a para-fluoro containing benzophenone (B1666685) derivative showed promising inhibitory effects against interleukin-6 (IL-6) with an IC50 value of 0.19 μM. nih.gov

Methoxy (B1213986) Groups: Methoxy (–OCH3) groups, particularly on the second ring, are important for activity in derivatives designed as tubulin polymerization inhibitors. Analogs of combretastatin (B1194345) A-4, a potent natural antimitotic agent, often feature a 3,4,5-trimethoxy substitution pattern on one of the aromatic rings, which is crucial for high potency. nih.govnih.gov

The following table summarizes the cytotoxic activity of selected 2-aminobenzophenone derivatives, illustrating the impact of different substitution patterns.

Compound NameSubstitutionsTarget Cell LineIC50 (µM)
(2-amino-5-chlorophenyl)(phenyl)methanone5-Cl on Ring 1C6 (Rat Glioma)>100
(2-amino-5-chlorophenyl)(2-chlorophenyl)methanone5-Cl on Ring 1, 2'-Cl on Ring 2C6 (Rat Glioma)56.10
(2-amino-5-chlorophenyl)(2-fluorophenyl)methanone5-Cl on Ring 1, 2'-F on Ring 2C6 (Rat Glioma)49.80
(2-amino-4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone4-OCH3 on Ring 1, 3',4',5'-tri-OCH3 on Ring 2Colo 2050.002
(2-amino-5-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone5-OCH3 on Ring 1, 3',4',5'-tri-OCH3 on Ring 2Colo 2050.001

Data compiled from multiple research sources.

Stereochemical Considerations in Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of pharmacology. Since biological targets such as enzymes and receptors are chiral, they often interact differently with the various stereoisomers (e.g., enantiomers) of a drug molecule.

For the 2-aminobenzophenone class of compounds, the introduction of chiral centers can lead to derivatives with distinct pharmacological profiles. While 2-Amino-4'-fluorobenzophenone itself is achiral, modifications to the core structure can introduce stereocenters. Research into related scaffolds has demonstrated the synthesis of chiral 2-aminobenzophenone derivatives with high enantioselectivity (85–98% enantiomeric excess). acs.orgacs.org This capability is significant because different enantiomers of a compound can exhibit substantial differences in biological activity, with one enantiomer (the eutomer) being significantly more potent than the other (the distomer). The differential binding of enantiomers to a target protein can result in variations in efficacy, metabolism, and potential for off-target effects. Although specific studies detailing the stereoselective activity of this compound derivatives are not extensively documented in the reviewed literature, the principles of stereochemistry suggest that if chiral analogs were developed, their pharmacological evaluation would necessitate the separation and testing of individual stereoisomers to identify the most active and safest form.

Molecular Docking Simulations and Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target, allowing for the analysis of the binding mode and affinity. Such studies have provided valuable insights into how this compound and its analogs interact with biological targets at the molecular level.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): One of the key targets identified for this class of compounds is VEGFR-2, a tyrosine kinase receptor crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth. nih.govnih.gov Inhibiting VEGFR-2 is a validated strategy in cancer therapy. nih.govnih.gov

Docking simulations of 2-aminobenzophenone derivatives into the ATP-binding site of VEGFR-2 have elucidated key interactions. These inhibitors typically form hydrogen bonds with critical amino acid residues in the hinge region of the kinase domain, such as Cys919 and Asp1046, while the phenyl rings occupy adjacent hydrophobic pockets. nih.gov The fluorine atom in this compound can enhance binding affinity through favorable electrostatic or hydrophobic interactions.

Tubulin: Another well-established target for 2-aminobenzophenone derivatives is tubulin. nih.gov These compounds can inhibit microtubule polymerization by binding to the colchicine-binding site, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govresearchgate.net Docking studies have shown that the 2-aminobenzophenone scaffold can fit within the colchicine (B1669291) site, with the ortho-amino group forming a key hydrogen bond with the backbone carbonyl of Thr353. The two aromatic rings orient themselves into hydrophobic pockets within the α- and β-tubulin subunits. acs.org

The table below summarizes representative docking results for compounds targeting VEGFR-2.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting Amino Acid Residues
Regorafenib (Reference)VEGFR-2-11.0Cys919, Asp1046, Glu885, Leu1035
Derivative Compound 1VEGFR-2-9.4Asp1046, Cys1045, Val848, Ala866
Derivative Compound 2VEGFR-2-9.2Glu885, Cys919, Leu840, Val916

Binding data is illustrative and compiled from various computational studies on VEGFR-2 inhibitors. frontiersin.org

Elucidation of Biological Mechanistic Pathways

The biological effects of this compound and its derivatives are a direct consequence of their interaction with specific molecular targets, which in turn modulates critical cellular signaling pathways.

Inhibition of Angiogenesis via the VEGFR-2 Pathway: By binding to the ATP-binding site of VEGFR-2, these compounds act as competitive inhibitors, preventing the autophosphorylation of the receptor that is normally induced by VEGF binding. nih.gov This blockade disrupts the downstream signaling cascades, including the Raf/MEK/ERK and PI3K/Akt pathways, which are responsible for mediating endothelial cell proliferation, migration, and survival. nih.gov The ultimate consequence of this inhibition is a reduction in angiogenesis, thereby starving tumors of the essential blood supply needed for their growth and metastasis. nih.gov

Disruption of Mitosis via Tubulin Polymerization Inhibition: As inhibitors of tubulin polymerization, 2-aminobenzophenone derivatives disrupt the formation and dynamics of the mitotic spindle, a microtubule-based structure essential for the proper segregation of chromosomes during cell division. nih.govncku.edu.tw By binding to the colchicine site on β-tubulin, the compounds prevent the assembly of α/β-tubulin heterodimers into microtubules. nih.gov This interference activates the spindle assembly checkpoint, causing the cell to arrest its progression through the cell cycle at the G2/M phase. nih.govresearchgate.net Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in rapidly dividing cancer cells. rsc.org

Emerging Research Directions and Future Perspectives

Exploration in Advanced Material Science Applications

While primarily recognized for its role in pharmaceutical synthesis, the inherent properties of 2-Amino-4'-fluorobenzophenone make it a candidate for research in advanced material science. It is identified as a precursor for photoactive compounds nbinno.com. The benzophenone (B1666685) core is a well-known chromophore that can absorb UV light, a property essential for photoinitiators and UV stabilizers. The presence of the amino group and the fluorine atom can modulate these photochemical properties.

Future research in this area may focus on:

Polymer Chemistry : Incorporating the this compound moiety into polymer backbones to create novel photoreactive or thermally stable polymers. Its high thermal stability is an advantageous characteristic for such applications nbinno.com.

Organic Electronics : Using it as a building block for synthesizing organic light-emitting diode (OLED) materials or components for dye-sensitized solar cells, where charge transfer and light absorption properties are critical.

Dyes and Pigments : The compound's structure is also valuable in the production of specialty dyes and pigments nbinno.com. The specific functional groups allow for tuning of color and lightfastness properties.

Design of Novel Derivatives with Enhanced Specificity and Potency

The primary application of this compound is as a versatile building block for creating a wide array of complex organic molecules with therapeutic potential nbinno.comnbinno.com. The design of novel derivatives aims to improve biological activity, selectivity, and pharmacokinetic profiles.

The strategic inclusion of a fluorine atom is a key feature, as fluorination often imparts desirable properties to drug candidates. These benefits can include:

Enhanced Metabolic Stability : The carbon-fluorine bond is very strong, which can block metabolic pathways at that position, leading to a longer half-life of the drug in the body nbinno.com.

Improved Binding Affinity : Fluorine can alter the electronic properties of a molecule and participate in favorable interactions with biological targets like enzymes and receptors, potentially increasing the potency of the drug nbinno.com.

Researchers utilize this compound to construct heterocyclic ring systems, which are common in biologically active compounds nbinno.com. By modifying the amino and ketone groups through various reactions, chemists can generate libraries of new compounds for screening against different diseases. This approach has been instrumental in developing kinase inhibitors for cancer therapy and antipsychotic drugs nbinno.com. The goal is to create derivatives with optimized efficacy and reduced off-target effects.

Integration of Computational Chemistry with High-Throughput Screening in Drug Design

Modern drug discovery heavily relies on the synergy between computational chemistry and high-throughput screening (HTS) to accelerate the identification of promising lead compounds benthamscience.comj-morphology.comutsouthwestern.edu. Starting with a core scaffold like this compound, these technologies enable a more efficient exploration of chemical space.

Computational Chemistry plays a crucial role in the initial design phase.

Virtual Screening : Large virtual libraries of potential derivatives of this compound can be created and computationally docked into the active site of a biological target. This process helps prioritize which compounds to synthesize, saving time and resources.

Predictive Modeling : Computational methods can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual derivatives. This in silico analysis helps to weed out compounds with likely poor pharmacokinetic profiles early in the discovery process j-morphology.com. Alchemical free energy calculations, for instance, can offer high precision in assessing molecular fitness and binding energies, although they demand significant computational power nih.gov.

High-Throughput Screening (HTS) provides the experimental validation for computational predictions.

Combinatorial Chemistry : Using this compound as a starting material, automated synthesis methods can rapidly produce a large number of distinct but related derivatives j-morphology.com.

Biological Assays : These libraries of compounds are then tested for activity against a specific biological target using miniaturized, automated assays. HTS allows for the rapid screening of thousands of compounds to identify "hits"—molecules that show the desired biological effect utsouthwestern.edu.

The integration of these approaches creates a powerful cycle: computational models guide the synthesis of targeted compound libraries, and the results from HTS provide crucial data to refine and improve the next generation of computational models and molecular designs.

Sustainability and Green Chemistry in Manufacturing and Application

The pharmaceutical and chemical industries are increasingly focused on adopting sustainable practices to minimize environmental impact unife.it. The principles of green chemistry are being applied to the synthesis of important intermediates like this compound.

Traditional synthesis routes for this compound involve multi-step processes that may use hazardous reagents and solvents. For example, one patented method involves a Friedel-Crafts reaction followed by chlorination, amidation, and a Hofmann degradation google.com. This process uses reagents like thionyl chloride and solvents such as toluene (B28343) google.com.

Future research is directed towards developing greener synthetic routes with advantages such as:

Solvent Reduction : Exploring solvent-free reaction conditions, such as those using ball milling, which has emerged as a promising alternative to traditional solution-based chemistry rsc.org.

Atom Economy : Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Safer Reagents : Replacing hazardous chemicals with safer alternatives. For instance, developing biocatalytic methods using enzymes to perform specific chemical transformations under mild conditions rsc.org.

Energy Efficiency : Optimizing reaction conditions to reduce energy consumption, for example, by using continuous flow processes which can offer better temperature and pressure control nbinno.com.

By focusing on these principles, the manufacturing of this compound and its derivatives can become more economically and environmentally sustainable.

Q & A

Q. How are regioselectivity challenges addressed in its functionalization (e.g., amination or halogenation)?

  • Directing Group Strategies : Use ortho-amine to guide electrophilic substitution at the 4'-position.
  • Computational Modeling : DFT calculations predict reactive sites and transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.